1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone
CAS No.: 65236-63-7
Cat. No.: VC8382773
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone - 65236-63-7](/images/structure/VC8382773.png)
Specification
CAS No. | 65236-63-7 |
---|---|
Molecular Formula | C14H12N2O2 |
Molecular Weight | 240.26 g/mol |
IUPAC Name | 1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone |
Standard InChI | InChI=1S/C14H12N2O2/c1-8(17)13-14-12(11(18-2)7-15-13)9-5-3-4-6-10(9)16-14/h3-7,16H,1-2H3 |
Standard InChI Key | XUJDMPJVPVPDFB-UHFFFAOYSA-N |
SMILES | CC(=O)C1=NC=C(C2=C1NC3=CC=CC=C32)OC |
Canonical SMILES | CC(=O)C1=NC=C(C2=C1NC3=CC=CC=C32)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a 9H-pyrido[3,4-b]indole skeleton, a tricyclic system comprising a pyridine ring fused to an indole moiety. Key substituents include:
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A methoxy group (-OCH) at position 4 of the indole ring.
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An acetyl group (-COCH) at position 1 of the pyridine ring.
The IUPAC name, 1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone, reflects this substitution pattern . The SMILES notation and InChIKey provide unambiguous identifiers for databases and computational studies .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 240.26 g/mol | |
CAS Registry Number | 65236-63-7 | |
PubChem CID | 617627 | |
SMILES | CC(=O)C1=NC=C(C2=C1NC3=CC=CC=C32)OC |
Synthesis and Structural Analogues
Synthetic Routes
While no explicit synthesis for 1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone is documented, β-carbolines are typically synthesized via:
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Pictet–Spengler Reaction: Cyclization of tryptamine derivatives with carbonyl compounds in acidic conditions .
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Bischler–Napieralski Reaction: Cyclodehydration of phenethylamines to form dihydroisoquinolines, followed by oxidation .
For example, Skinner and Parkhurst (1965) synthesized 1-aryl-β-carbolines by reacting tryptamine with substituted benzaldehydes in hydrochloric acid . Adapting this method, the target compound could hypothetically be synthesized using 4-methoxytryptamine and acetyl chloride under similar conditions.
Structural Analogues
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1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone: Differs in methoxy positioning (position 7 vs. 4).
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Harmine: A naturally occurring β-carboline with a methoxy group at position 7 and methyl group at position 1, known for MAO inhibition.
Physicochemical Properties
Spectroscopic Data
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UV-Vis: β-carbolines exhibit absorption maxima near 300–350 nm due to π→π* transitions in the conjugated system.
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NMR: The methoxy group typically resonates at δ 3.8–4.0 ppm (¹H NMR), while the acetyl carbonyl appears at δ 190–210 ppm (¹³C NMR) .
Reactivity
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Methoxy Group: Susceptible to demethylation via strong acids or enzymes.
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Acetyl Group: Participates in nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acids).
Natural Occurrence and Biosynthesis
Natural Sources
The compound has been isolated from Picrasma javanica, a plant used in traditional medicine for antipyretic and anti-inflammatory purposes . β-carbolines are also found in Banisteriopsis caapi (a component of ayahuasca) and microbial species like Streptomyces.
Biosynthetic Pathway
β-carbolines derive from L-tryptophan through decarboxylation and condensation with carbonyl compounds. The methoxy and acetyl groups are likely introduced via post-cyclization modifications:
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O-Methylation: Catalyzed by O-methyltransferases.
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Acetylation: Mediated by acetyl-CoA-dependent acyltransferases.
Research Gaps and Future Directions
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Synthetic Optimization: Development of efficient routes for large-scale production.
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Target Identification: High-throughput screening to elucidate molecular targets.
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Pharmacokinetics: Studies on absorption, metabolism, and toxicity.
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